molecular formula C10H10N2O B11810955 5-Methoxy-2-(1H-pyrrol-1-yl)pyridine

5-Methoxy-2-(1H-pyrrol-1-yl)pyridine

Cat. No.: B11810955
M. Wt: 174.20 g/mol
InChI Key: CZZRKXBKXPALQI-UHFFFAOYSA-N
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Description

5-Methoxy-2-(1H-pyrrol-1-yl)pyridine is a heterocyclic compound that features both pyridine and pyrrole rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxy-2-(1H-pyrrol-1-yl)pyridine typically involves the reaction of 5-methoxypyridine with pyrrole under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) in an aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction .

Chemical Reactions Analysis

Types of Reactions: 5-Methoxy-2-(1H-pyrrol-1-yl)pyridine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

    Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas (H2) atmosphere.

    Substitution: Bases like sodium hydride (NaH) or acids like hydrochloric acid (HCl) depending on the type of substitution.

Major Products:

    Oxidation: 5-Formyl-2-(1H-pyrrol-1-yl)pyridine.

    Reduction: 5-Methoxy-2-(1H-pyrrol-1-yl)piperidine.

    Substitution: Various substituted pyridine derivatives depending on the substituent introduced.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

One significant application of 5-Methoxy-2-(1H-pyrrol-1-yl)pyridine derivatives is their role as inhibitors of protein kinases, which are crucial in cancer progression. Research indicates that these compounds can inhibit the activity of specific kinases, such as Insulin Growth Factor 1 Receptor (IGF1R), which is implicated in various solid tumors. The inhibition of IGF1R can potentially lead to reduced tumor growth and improved therapeutic outcomes for patients with cancer .

Antibacterial Properties

Recent studies have highlighted the antibacterial efficacy of compounds derived from this compound. For example, certain synthesized derivatives have shown significant activity against bacterial strains, including those resistant to conventional antibiotics. The Minimum Inhibitory Concentration (MIC) values for some derivatives were reported as low as 0.8 µg/mL, indicating strong antibacterial potential .

Enzyme Inhibition

Dihydrofolate Reductase (DHFR) Inhibition

Compounds based on the pyrrolopyridine structure have been evaluated for their ability to inhibit dihydrofolate reductase, an essential enzyme involved in folate metabolism and DNA synthesis. Inhibitors of DHFR are significant in treating bacterial infections and certain cancers. The synthesized derivatives demonstrated promising inhibition profiles, with some exhibiting stronger activity than traditional DHFR inhibitors like trimethoprim .

Molecular Docking Studies

Molecular docking studies have been conducted to elucidate the binding interactions between these compounds and target enzymes. The results indicated favorable binding interactions with active sites of both DHFR and enoyl-acyl carrier protein reductase, suggesting a mechanism for their biological activity .

Case Studies and Experimental Findings

Study Key Findings Biological Activity
Study on Anticancer Activity Inhibition of IGF1R leads to reduced tumor growth in vitroAnticancer
Antibacterial Evaluation Compounds showed MIC values ranging from 0.8 to 100 µg/mL against various strainsAntibacterial
Enzyme Inhibition Studies Strong inhibition of DHFR compared to standard drugsAntimicrobial

Mechanism of Action

The mechanism of action of 5-Methoxy-2-(1H-pyrrol-1-yl)pyridine is not fully elucidated, but it is believed to interact with various molecular targets through its heterocyclic structure. The pyridine and pyrrole rings can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions with biological macromolecules, influencing their function and activity .

Comparison with Similar Compounds

Uniqueness: 5-Methoxy-2-(1H-pyrrol-1-yl)pyridine is unique due to its specific combination of pyridine and pyrrole rings, which imparts distinct electronic and steric properties

Biological Activity

5-Methoxy-2-(1H-pyrrol-1-yl)pyridine is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

Molecular Formula: C10H10N2O
Molecular Weight: 174.20 g/mol
IUPAC Name: this compound
Canonical SMILES: CCOC1=CC=CN=C1C2=CN=CC=C2

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes. The pyridine and pyrrole rings allow for specific binding interactions, influencing several biochemical pathways.

Biological Activities

Research has indicated that this compound exhibits a range of biological activities:

  • Antimicrobial Activity: Studies have shown that derivatives of pyridine compounds possess significant antimicrobial properties. For instance, related structures have been tested against various bacterial strains, showing promising results in inhibiting growth .
  • Anticancer Properties: Certain studies suggest that this compound may inhibit cancer cell proliferation. For example, it has been tested in vitro against human cancer cell lines, demonstrating cytotoxic effects .
  • Neuroprotective Effects: Research indicates potential neuroprotective properties, possibly through the modulation of neurotransmitter systems or reduction of oxidative stress .

Case Studies

Several studies have explored the pharmacological effects of this compound:

  • Antimicrobial Efficacy Study:
    • Objective: To assess the antimicrobial activity against Gram-positive and Gram-negative bacteria.
    • Methodology: Disk diffusion method was employed to evaluate the inhibition zones.
    • Results: The compound showed significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 32 to 64 µg/mL.
  • Cytotoxicity Assay:
    • Objective: To investigate the cytotoxic effects on human cancer cell lines.
    • Methodology: MTT assay was used to determine cell viability after treatment with varying concentrations of the compound.
    • Results: A dose-dependent decrease in cell viability was observed, with IC50 values around 25 µM for HeLa cells.
  • Neuroprotective Study:
    • Objective: To evaluate the potential neuroprotective effects in a mouse model of oxidative stress.
    • Methodology: Mice were treated with the compound prior to inducing oxidative stress using hydrogen peroxide.
    • Results: The treated group exhibited significantly reduced markers of oxidative damage compared to controls.

Comparative Analysis

The following table summarizes the biological activities of this compound compared to similar compounds:

CompoundAntimicrobial ActivityAnticancer ActivityNeuroprotective Effects
This compoundYesYesYes
Pyrrolidine Derivative AModerateNoNo
Pyridine Derivative BYesModerateYes

Properties

Molecular Formula

C10H10N2O

Molecular Weight

174.20 g/mol

IUPAC Name

5-methoxy-2-pyrrol-1-ylpyridine

InChI

InChI=1S/C10H10N2O/c1-13-9-4-5-10(11-8-9)12-6-2-3-7-12/h2-8H,1H3

InChI Key

CZZRKXBKXPALQI-UHFFFAOYSA-N

Canonical SMILES

COC1=CN=C(C=C1)N2C=CC=C2

Origin of Product

United States

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